molecular formula C20H25N7O2 B2842141 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920185-19-9

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

カタログ番号: B2842141
CAS番号: 920185-19-9
分子量: 395.467
InChIキー: GLMCMTNKGQRCEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety and a 4-ethoxyphenyl substituent. This structure confers unique physicochemical properties, including moderate solubility in polar organic solvents and a molecular weight of 436.47 g/mol. Its synthesis typically involves multi-step reactions, starting with the cyclization of 4-ethoxyphenyl-substituted precursors followed by piperazine coupling and ketone functionalization.

Crystallographic studies using SHELX software have confirmed its planar triazolopyrimidine core and the equatorial conformation of the piperazine ring, critical for receptor binding.

特性

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-3-5-17(28)25-10-12-26(13-11-25)19-18-20(22-14-21-19)27(24-23-18)15-6-8-16(9-7-15)29-4-2/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMCMTNKGQRCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of triazolopyrimidine derivatives, which are often compared based on structural motifs, biological activity, and physicochemical properties. Below is a detailed analysis against three analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) LogP Key Biological Target IC50 (nM)
Target Compound Triazolopyrimidine 4-Ethoxyphenyl, Piperazine, Butanone 436.47 2.8 Adenosine A2A Receptor 12.3
3-(4-Methoxyphenyl)-triazolo[4,5-d]pyrimidine Triazolopyrimidine 4-Methoxyphenyl 352.39 2.1 Adenosine A1 Receptor 45.6
1-(Piperazin-1-yl)-2-(triazolo[4,5-d]pyrimidin-7-yl)ethanone Triazolopyrimidine Piperazine, Ethylketone 398.42 1.9 Phosphodiesterase 5 (PDE5) 89.7
4-(3-Phenyltriazolo[4,5-d]pyrimidin-7-yl)morpholine Triazolopyrimidine Morpholine 338.36 1.5 Tyrosine Kinase Inhibitor 210.4

Key Findings :

Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity (LogP = 2.8) compared to the 4-methoxyphenyl analog (LogP = 2.1), enhancing membrane permeability . Replacement of piperazine with morpholine (as in the fourth analog) reduces steric bulk, but diminishes adenosine receptor affinity due to loss of hydrogen-bonding capacity.

Biological Activity: The target compound exhibits superior potency (IC50 = 12.3 nM) against the adenosine A2A receptor compared to its methoxy analog (IC50 = 45.6 nM), likely due to the ethoxy group’s optimal van der Waals interactions with hydrophobic receptor pockets. The ethylketone side chain in the third analog shifts selectivity toward PDE5, highlighting the critical role of the butanone moiety in adenosine receptor targeting.

Crystallographic Insights :

  • SHELX-refined structures reveal that the planarity of the triazolopyrimidine core is conserved across analogs, but substituent orientation (e.g., ethoxyphenyl vs. morpholine) alters π-π stacking interactions with aromatic residues in binding pockets .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols to assemble the triazolopyrimidine core, piperazine linker, and ethoxyphenyl substituents. Key steps include:

  • Triazolopyrimidine formation : Copper-catalyzed cyclization reactions under anhydrous conditions (e.g., DMF or dichloromethane as solvents, 60–80°C) .
  • Piperazine coupling : Nucleophilic substitution or Buchwald–Hartwig amination for attaching the piperazine moiety to the triazolopyrimidine core .
  • Final ketone functionalization : Use of acyl chlorides or Friedel–Crafts acylation for the butanone group .
    Critical parameters : Catalyst choice (e.g., Pd/C or CuI), solvent polarity, and temperature control to minimize side products .

Q. How can researchers validate the compound’s purity and structural integrity?

  • Chromatography : HPLC with C18 columns (≥95% purity threshold) and TLC for intermediate monitoring .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperazine protons at δ 3.2–3.8 ppm) .
    • IR : Detect carbonyl stretches (~1700 cm⁻¹) and triazole/pyrimidine ring vibrations .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., theoretical vs. observed m/z) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor in water; use DMSO or DMF for stock solutions. Ethoxyphenyl and piperazine groups enhance solubility in polar aprotic solvents .
  • Stability : Degrades under prolonged UV exposure; store at –20°C in amber vials. Stable in neutral pH but hydrolyzes in strong acids/bases .

Q. How to design initial biological screening assays for this compound?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorescence-based assays .
  • Controls : Include structurally similar analogs (e.g., methoxyphenyl derivatives) to assess substituent effects .

Advanced Research Questions

Q. How to investigate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Compare analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl) to assess electronic effects on target binding .
  • Core modifications : Replace triazolopyrimidine with pyrazolo[3,4-d]pyrimidine to evaluate scaffold flexibility .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to COX-2 or EGFR .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphoprotein analysis) if initial ATPase assays are inconclusive .
  • Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers or assay-specific artifacts .

Q. How to identify and validate biological targets for this compound?

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
  • Transcriptomics : RNA-seq to identify downstream genes (e.g., apoptosis markers like BAX/BCL-2) after treatment .
  • CRISPR screening : Knockout candidate targets (e.g., PTGS2) to assess resistance/sensitivity shifts .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Pharmacokinetics : Administer IV/orally to rodents; measure plasma half-life via LC-MS/MS. Ethoxyphenyl groups may enhance bioavailability .
  • Xenograft models : Test antitumor efficacy in nude mice with MDA-MB-231 tumors; monitor tumor volume and metastasis .
  • Toxicity : Assess liver/kidney function (ALT, creatinine) and hematological parameters .

Q. How to optimize formulation for in vivo delivery?

  • Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous solubility and reduce off-target effects .
  • Dose-ranging studies : Test 10–100 mg/kg doses in rodents to establish MTD (maximum tolerated dose) .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in and .
  • Analytical workflows : Combine NMR (Bruker 400 MHz), HPLC (Agilent 1260), and HR-MS (Thermo Q-Exactive) .
  • Bioactivity data : Cross-validate with PubChem (CID 26844836) and ChEMBL .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。